L-Alanine-d3-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

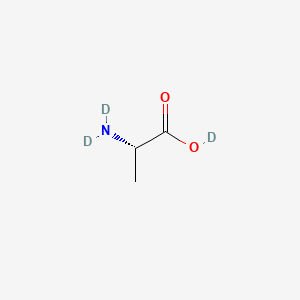

deuterio (2S)-2-(dideuterioamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-QTTZAROQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])[C@@H](C)C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of L-Alanine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of L-Alanine-d3. Designed for a scientific audience, this document delves into the core characteristics of this isotopically labeled amino acid, offering detailed experimental protocols and visual representations of key pathways and workflows.

Core Chemical and Physical Properties

L-Alanine-d3, also known as (S)-2-Aminopropanoic-3,3,3-d3 acid, is a deuterated form of the non-essential amino acid L-Alanine. The replacement of the three hydrogen atoms on the methyl group with deuterium introduces a stable, non-radioactive isotopic label. This makes it an invaluable tool for a range of analytical and metabolic studies, particularly in mass spectrometry and NMR spectroscopy.

Table 1: General and Chemical Properties of L-Alanine-d3

| Property | Value | References |

| IUPAC Name | (2S)-2-amino-3,3,3-trideuteriopropanoic acid | [1] |

| Molecular Formula | C₃H₄D₃NO₂ | [2] |

| Linear Formula | CD₃CH(NH₂)COOH | [3][4] |

| Molecular Weight | 92.11 g/mol | [1][2][4][5] |

| CAS Number | 63546-27-0 | [1][2][3][4][5] |

| Isotopic Purity | ≥99 atom % D | [3][5][6] |

| Chemical Purity | ≥98% | [4][7] |

| Mass Shift | M+3 | [3][5] |

Table 2: Physical and Spectroscopic Properties of L-Alanine-d3

| Property | Value | References |

| Appearance | White solid | [2][3][6] |

| Melting Point | 314.5 °C (decomposes) | [3][5] |

| Solubility | 5 mg/mL in PBS (pH 7.2) | [2] |

| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl | [3][5] |

| Storage Temperature | Room temperature, away from light and moisture | [4] |

Applications in Research and Drug Development

L-Alanine-d3 serves as a crucial tool in several research domains due to its nature as a stable isotope-labeled internal standard and metabolic tracer.

-

Metabolic Studies: It is frequently used for in-vivo measurements of glucose and alanine metabolism, particularly in studies related to diabetes.[2][8] The glucose-alanine cycle, a key pathway for transporting nitrogen from muscle to the liver, can be effectively traced using L-Alanine-d3.[2]

-

Mass Spectrometry (MS): In quantitative proteomics and metabolomics, L-Alanine-d3 is an ideal internal standard for the quantification of its unlabeled counterpart, L-Alanine, by GC- or LC-MS.[2] Its distinct mass shift of +3 Da allows for clear differentiation from endogenous L-Alanine.[3][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium labeling in L-Alanine-d3 is useful in biomolecular NMR for probing the structure, dynamics, and binding of biological macromolecules.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving L-Alanine-d3.

This protocol outlines the use of L-Alanine-d3 as an internal standard for the accurate quantification of L-Alanine in a biological matrix (e.g., plasma, cell culture media).

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of L-Alanine in a suitable solvent (e.g., 0.1 M HCl).

-

Prepare a 1 mg/mL stock solution of L-Alanine-d3 (internal standard) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the L-Alanine stock solution to create a series of calibration standards with concentrations ranging from the expected physiological range of the samples.

-

Spike a fixed concentration of the L-Alanine-d3 internal standard into each calibration standard.

-

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 or 4:1 ratio (solvent:sample).

-

Vortex thoroughly and incubate at -20°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and add the same fixed concentration of the L-Alanine-d3 internal standard.

-

-

LC-MS Analysis:

-

Inject the prepared standards and samples onto an appropriate LC column (e.g., a HILIC column for polar metabolites).

-

Use a mobile phase gradient suitable for separating amino acids.

-

Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both L-Alanine and L-Alanine-d3.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (L-Alanine) and the internal standard (L-Alanine-d3).

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Alanine standards.

-

Determine the concentration of L-Alanine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

This protocol describes a method to trace the flow of alanine in a cellular model using L-Alanine-d3.

-

Cell Culture:

-

Culture cells (e.g., hepatocytes or myocytes) in standard growth medium to the desired confluency.

-

On the day of the experiment, replace the standard medium with a medium containing a known concentration of L-Alanine-d3. The concentration should be physiologically relevant.

-

-

Time-Course Experiment:

-

Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the uptake and metabolism of L-Alanine-d3.

-

-

Metabolite Extraction:

-

At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.

-

Collect the cell lysate and incubate at -20°C for 15 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using silylation reagents like MTBSTFA).

-

For LC-MS analysis, reconstitute the dried extract in a suitable solvent.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples to identify and quantify metabolites that have incorporated the deuterium label from L-Alanine-d3. This can include pyruvate, lactate, and intermediates of the TCA cycle.

-

-

Data Analysis:

-

Analyze the mass spectra to determine the extent of deuterium incorporation into downstream metabolites.

-

This provides insights into the flux through the glucose-alanine cycle and related pathways.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to L-Alanine-d3.

Caption: Workflow for a metabolic tracing experiment using L-Alanine-d3.

Caption: The Glucose-Alanine Cycle, a key metabolic pathway studied using L-Alanine-d3.

Caption: Logical relationship of L-Alanine-d3 to its applications and analytical techniques.

References

- 1. L-Alanine-3,3,3-d3 | C3H7NO2 | CID 12205391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. L-Alanine-3,3,3-d3 99 atom % D | 63546-27-0 [sigmaaldrich.com]

- 4. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. L -Alanine-3,3,3-d3 D 99atom 63546-27-0 [sigmaaldrich.com]

- 6. DL-Alanine-3,3,3-d3 | CymitQuimica [cymitquimica.com]

- 7. L-Alanine-ð-Fmoc (3,3,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7316-1 [isotope.com]

- 8. labmix24.com [labmix24.com]

L-Alanine-d3: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of L-Alanine-d3, a deuterated stable isotope of the non-essential amino acid L-alanine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental applications, and relevant biochemical pathways.

Core Compound Specifications

L-Alanine-d3, also known as (S)-2-Aminopropanoic-3,3,3-d3 acid, is a valuable tool in metabolic research and analytical chemistry. Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 63546-27-0 | [1][2] |

| Molecular Formula | C₃H₄D₃NO₂ | [1] |

| Molecular Weight | 92.11 g/mol | [2] |

| Synonyms | L-Alanine-3,3,3-d3, (S)-2-Aminopropanoic-3,3,3-d3 acid | [1] |

| Chemical Purity | Typically ≥98% | [2] |

| Isotopic Purity | Typically ≥99 atom % D |

Applications in Research and Development

L-Alanine-d3 serves two primary functions in scientific research: as an internal standard for the quantification of endogenous L-alanine and as a metabolic tracer to study biochemical pathways.

Internal Standard for Mass Spectrometry

Due to its chemical similarity to L-alanine and its distinct mass, L-Alanine-d3 is an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and instrument response.

A general workflow for the use of L-Alanine-d3 as an internal standard in an LC-MS/MS experiment is depicted below.

Caption: Workflow for L-alanine quantification.

Metabolic Tracer Studies

L-Alanine-d3 is utilized as a tracer to investigate metabolic pathways such as the glucose-alanine cycle. By introducing the labeled alanine into a biological system, researchers can track the deuterium label as it is incorporated into other molecules, providing insights into metabolic flux and pathway dynamics. These studies are crucial for understanding diseases like diabetes and metabolic syndrome where alanine metabolism is dysregulated.

The Glucose-Alanine Cycle

The glucose-alanine cycle is a key metabolic pathway that facilitates the transport of nitrogen from muscle to the liver. In muscle, amino groups are transferred to pyruvate to form alanine. This alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the nitrogen is processed into urea.

Caption: The Glucose-Alanine Cycle.

Experimental Protocol: Quantification of L-Alanine in Human Plasma using L-Alanine-d3 by LC-MS/MS

This section outlines a representative protocol for the quantification of L-alanine in human plasma utilizing L-Alanine-d3 as an internal standard.

Materials and Reagents

-

L-Alanine (analyte standard)

-

L-Alanine-d3 (internal standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates/tubes

-

LC-MS/MS system

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Alanine and L-Alanine-d3 in water.

-

Working Standard Solutions: Serially dilute the L-Alanine stock solution with a 50:50 mixture of ACN and water to prepare calibration standards at concentrations ranging from 1 to 500 µM.

-

Internal Standard Working Solution: Dilute the L-Alanine-d3 stock solution with a 50:50 mixture of ACN and water to a final concentration of 50 µM.

Sample Preparation

-

To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (50 µM L-Alanine-d3).

-

Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A suitable UHPLC system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar analytes like alanine.

-

Mobile Phase A: Water with 0.1% FA.

-

Mobile Phase B: Acetonitrile with 0.1% FA.

-

Gradient: A gradient elution from high organic to high aqueous mobile phase.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

L-Alanine: Q1 m/z 90.1 -> Q3 m/z 44.2

-

L-Alanine-d3: Q1 m/z 93.1 -> Q3 m/z 46.2

-

Data Analysis

-

Integrate the peak areas for both L-alanine and L-Alanine-d3.

-

Calculate the peak area ratio of L-alanine to L-Alanine-d3.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the L-alanine calibration standards.

-

Determine the concentration of L-alanine in the plasma samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of L-Alanine-d3 and its applications. For specific experimental designs and troubleshooting, researchers should consult relevant scientific literature and application notes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of L-Alanine-d3-1

Stable isotope-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development, metabolic studies, and quantitative proteomics.[1][] this compound, where the three hydrogen atoms of the methyl group are replaced with deuterium, serves as an internal standard for the quantification of L-alanine in biological samples by mass spectrometry.[3][4] This guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, focusing on techniques that ensure high isotopic purity and enantiomeric excess.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies: direct stereoretentive deuteration of L-Alanine and stereoselective synthesis from deuterated precursors. A third approach involves the synthesis of a racemic deuterated mixture followed by chiral resolution.

Stereoretentive Hydrogen Isotope Exchange (HIE)

This approach introduces deuterium into a pre-existing chiral center while retaining its stereochemistry.[5] It is often a preferred method due to its directness.

Catalytic H/D Exchange: A scalable and effective method involves the use of a metal catalyst, such as Ruthenium on carbon (Ru/C), in a deuterated solvent under basic conditions.[6] This method facilitates the exchange of protons for deuterons at the α-carbon.

-

Experimental Protocol: Ru/C Catalyzed H/D Exchange [6]

-

Materials: L-Alanine, 5% Ruthenium on Carbon (Ru/C), Sodium Hydroxide (NaOH), Deuterium Oxide (D₂O), Hydrogen gas (H₂).

-

Procedure:

-

Combine 1 mole of L-Alanine with 3 moles of NaOH in D₂O.

-

Add 10% w/w of 5% Ru/C catalyst to the mixture.

-

Heat the reaction mixture to 90°C under a 1 atm atmosphere of H₂.

-

Maintain the reaction for a sufficient duration to achieve high deuterium incorporation. Reaction times may vary.

-

Monitor the reaction progress and deuterium incorporation using NMR spectroscopy.

-

Upon completion, cool the mixture, remove the catalyst by filtration (e.g., through Celite).

-

Neutralize the solution and isolate the L-Alanine-d_x_ product, typically by crystallization.

-

-

Stereoselective Synthesis

This strategy builds the chiral amino acid from achiral or prochiral deuterated starting materials, establishing the desired stereochemistry during the reaction.

Biocatalytic Reductive Amination: This method uses enzymes, such as amino acid dehydrogenases, to install the amine group and the deuterium atom simultaneously, creating the chiral center with high enantioselectivity.[5] This atom-efficient platform can utilize H₂-driven biocatalytic systems for the enantioselective incorporation of deuterium.[5]

Chemical Synthesis from Optically Active Precursors: An alternative route involves reacting an optically active precursor, such as D-chloropropionic acid, with an ammonia source. This reaction proceeds with an inversion of stereochemistry to yield L-alanine.[7]

Racemic Synthesis Followed by Chiral Resolution

This common industrial approach involves preparing a racemic mixture of deuterated alanine (DL-Alanine-d_x_) and then separating the L-enantiomer.

Strecker Synthesis: A classic method for amino acid synthesis that can be adapted using deuterated starting materials. For instance, reacting acetaldehyde with ammonium chloride and sodium cyanide produces racemic alanine.[8] Using deuterated reagents would yield a deuterated racemic product.

Deuteration of Racemic Alanine: A straightforward method involves heating DL-alanine with reagents like benzaldehyde in acetic acid-d₄, which results in racemized α-deuterated amino acids with high isotopic purity (>99.5%).[6]

Summary of Synthesis Methods

| Method | Starting Material | Key Reagents/Catalyst | Deuterium Source | Key Feature | Typical Yield/Purity |

| Catalytic H/D Exchange | L-Alanine | 5% Ru/C, NaOH | D₂O | Stereoretentive; scalable | ~95% α-deuterium incorporation[6] |

| Biocatalytic Reductive Amination | α-keto acid | Amino acid dehydrogenase | Deuterated buffer/source | High enantioselectivity | High yield and ee >99%[9] |

| Synthesis from Chiral Precursor | D-chloropropionic acid | Ammonia or urotropine | N/A | Inversion of stereochemistry | High enantiomeric purity[7] |

| Racemic Synthesis & Resolution | Acetaldehyde | NH₄Cl, NaCN | Deuterated reagents | Produces DL-mixture | Requires subsequent resolution[8] |

| Racemization & Deuteration | DL-Alanine | Benzaldehyde, Acetic acid-d₄ | Acetic acid-d₄ | High isotopic purity | >99.5% isotopic purity[6] |

Synthesis Pathway Visualization

Caption: Overview of major synthetic routes to this compound.

Purification and Chiral Resolution

After synthesis, purification is critical to remove unreacted starting materials, byproducts, and, in the case of racemic synthesis, the unwanted D-enantiomer. The final product must meet stringent purity requirements for use as an analytical standard.

General Purification Techniques

-

Crystallization: A fundamental technique for purifying solid compounds. The synthesized deuterated alanine can be crystallized from a suitable solvent system (e.g., water/ethanol) to remove soluble impurities.

-

Ion-Exchange Chromatography: Since amino acids are zwitterionic, ion-exchange chromatography is highly effective. Cation-exchange resins are commonly used to capture the amino acid, which is then eluted with a change in pH or ionic strength, leaving behind neutral or anionic impurities.[10]

Chiral Resolution Methods

When the synthesis results in a racemic mixture (Dthis compound), a resolution step is mandatory to isolate the desired L-enantiomer.

Enzymatic Resolution: This is one of the most efficient and widely used methods for chiral separation of amino acids. It relies on the high stereoselectivity of enzymes.

-

Selective Ester Hydrolysis: The racemic deuterated amino acid is first converted to its methyl or ethyl ester. An enzyme, such as alcalase, selectively hydrolyzes the L-ester back to the L-amino acid, leaving the D-ester unreacted.[6] The resulting L-amino acid and D-amino ester can then be separated based on their different chemical properties (e.g., solubility, charge).

-

Enantioselective Deamination: Enzymes like L-amino acid oxidase (LAAO) or L-amino acid deaminase (LAAD) can be used to selectively deaminate the L-enantiomer in a racemic mixture, converting it to the corresponding α-keto acid.[9] The desired D-amino acid can then be isolated. While this is more commonly applied to produce D-amino acids, the principle can be adapted.

-

Kinetic Resolution of N-acetyl derivatives: The racemic mixture is derivatized (e.g., N-acetylation), and an enzyme is used to selectively act on one enantiomer. For example, gram-scale kinetic resolution of N-acetyl-DL-alanine-d₄ has been achieved using L-leucinamide as a simple base.[6]

Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers.[10] While highly effective at achieving excellent enantiomeric purity, this method can be expensive and is often used for smaller scale purifications or for analytical verification of enantiomeric excess.

-

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Alanine

-

Materials: Racemic N-Acetyl-DL-Alanine-d_x_, L-leucinamide, appropriate buffer system.

-

Procedure:

-

Prepare a solution of the racemic N-Acetyl-DL-Alanine-d_x_ salt.

-

Introduce L-leucinamide, which acts as a chiral resolving agent.

-

The system will form diastereomeric salts with different solubilities.

-

The less soluble diastereomeric salt (e.g., the L-leucinamide salt of N-acetyl-L-alanine) will preferentially crystallize out of the solution.

-

Filter the crystals and wash with a cold solvent to isolate the desired diastereomer.

-

Hydrolyze the N-acetyl group (typically under acidic conditions) to yield the final, enantiomerically pure L-Alanine-d_x_.

-

-

Summary of Purification & Resolution Methods

| Method | Principle | Application | Key Advantage | Resulting Purity |

| Crystallization | Differential solubility | General purification | Scalable, cost-effective | Removes bulk impurities |

| Ion-Exchange Chromatography | Separation by charge | General purification | High capacity, effective for amino acids | High chemical purity (>99%)[10] |

| Enzymatic Resolution | Stereoselective enzyme action | Chiral separation | High enantioselectivity, scalable | High optical purity (>99% ee)[6] |

| Chiral HPLC | Differential interaction with CSP | Chiral separation/analysis | High resolution, analytical precision | Excellent optical purity (>99% ee)[10] |

Purification Workflow Visualization

References

- 1. academic.oup.com [academic.oup.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]

- 8. Alanine - Wikipedia [en.wikipedia.org]

- 9. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Enrichment and Purity of L-Alanine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic enrichment and purity of L-Alanine-d3, a deuterated form of the non-essential amino acid L-Alanine. The incorporation of deuterium into molecules like L-Alanine is a critical tool in various scientific disciplines, including metabolic research, proteomics, biomolecular NMR, and as an internal standard for quantitative analysis by mass spectrometry.[1][2][3] The stability, purity, and precise level of isotopic enrichment are paramount for the accuracy and reproducibility of experimental results. This document outlines the key quality attributes of commercially available L-Alanine-d3, details the analytical methodologies used for its characterization, and provides visual workflows for these critical assessments.

Quantitative Data Summary

The quality of L-Alanine-d3 is defined by its isotopic enrichment, chemical purity, and chiral purity. The following tables summarize typical specifications from leading suppliers.

Table 1: Isotopic Enrichment of L-Alanine-d3

Isotopic enrichment quantifies the percentage of molecules in which the natural hydrogen atoms at the C3 position have been replaced with deuterium. This is typically determined by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry, NMR |

| Deuterated Forms | ≥99% (d1-d3) | Mass Spectrometry |

| Mass Shift | M+3 | Mass Spectrometry |

Source: Data compiled from multiple commercial suppliers.[5][6]

Table 2: Chemical and Chiral Purity of L-Alanine-d3

Chemical purity refers to the percentage of the material that is L-Alanine-d3, excluding any chemical contaminants. Chiral purity, or enantiomeric excess, measures the proportion of the desired L-enantiomer relative to the D-enantiomer. This is crucial as the biological activity of amino acids is highly stereospecific.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC, NMR |

| Chiral Purity (L-enantiomer) | ≥99% | Chiral HPLC |

| Optical Activity | [α]25/D +14.5° (c=2 in 1 M HCl) | Polarimetry |

Source: Data compiled from multiple commercial suppliers.[3][7]

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to verify the isotopic enrichment and purity of L-Alanine-d3.

Protocol: Isotopic Enrichment Determination by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is employed to confirm the mass shift due to deuterium incorporation and to calculate the isotopic enrichment.

-

Sample Preparation:

-

Accurately weigh and dissolve L-Alanine-d3 standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

-

Prepare a corresponding solution of unlabeled L-Alanine as a reference.

-

-

Instrumentation (LC-ESI-HR-MS):

-

Liquid Chromatograph (LC): Use a standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer (MS): An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Ionization Mode: Positive ion mode is typically used for amino acids.

-

-

Data Acquisition:

-

Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 80-120).

-

The expected [M+H]⁺ for unlabeled L-Alanine is m/z 90.055.[8]

-

The expected [M+H]⁺ for L-Alanine-d3 is m/z 93.074.

-

-

Data Analysis:

-

Extract the ion chromatograms for both the labeled and unlabeled species.

-

Integrate the peak areas for the isotopic cluster of L-Alanine-d3 (M+3) and any residual unlabeled L-Alanine (M+0).

-

Calculate the isotopic enrichment using the following formula:

-

% Isotopic Enrichment = [Area(M+3) / (Area(M+0) + Area(M+1) + ... + Area(M+3))] x 100

-

-

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine both chemical and chiral purity. Chiral purity requires a specialized chiral stationary phase.

-

Chemical Purity (Reverse-Phase HPLC):

-

Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic modifier like methanol or acetonitrile.

-

Detection: UV detector at ~210 nm or an Evaporative Light Scattering Detector (ELSD).

-

Procedure: Inject the dissolved sample. Purity is calculated by comparing the area of the main peak to the total area of all detected peaks.

-

-

Chiral Purity (Chiral HPLC):

-

Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), is effective for underivatized amino acids.[9]

-

Mobile Phase: A polar ionic or polar organic mobile phase is typically used. A common system is a mixture of ethanol, water, and a small amount of acid and base (e.g., acetic acid and triethylamine) to optimize separation.

-

Detection: UV detector at ~210 nm.

-

Procedure: Inject the dissolved sample. The L- and D-alanine enantiomers will have different retention times. Chiral purity (enantiomeric excess) is calculated from the peak areas of the two enantiomers. For many macrocyclic glycopeptide CSPs, the D-enantiomer is more strongly retained.[9]

-

Protocol: Structural Confirmation by NMR Spectroscopy

NMR spectroscopy confirms the identity of the compound and the specific location of the deuterium labels.

-

Sample Preparation:

-

Dissolve 5-10 mg of L-Alanine-d3 in 0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

For L-Alanine-d3 (CD₃CH(NH₂)COOH), the characteristic doublet signal for the C3 methyl protons (normally around 1.5 ppm) will be absent or significantly diminished.

-

The quartet for the C2 proton (α-proton, normally around 3.8 ppm) will simplify to a singlet due to the absence of coupling to the methyl protons.

-

The level of residual signal at the methyl position can be used to estimate isotopic purity.

-

-

¹³C NMR Acquisition (Optional):

-

In a ¹³C NMR spectrum, the signal for the C3 carbon will show a characteristic triplet pattern due to coupling with deuterium (I=1), and its chemical shift will be slightly different from unlabeled alanine.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

Caption: Workflow for determining isotopic enrichment via LC-MS.

Caption: Parallel workflows for chemical and chiral purity via HPLC.

Caption: Workflow for structural validation and purity estimation by NMR.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. caymanchem.com [caymanchem.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. L-Alanine (3,3,3-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-248-1 [isotope.com]

- 8. Alanine [webbook.nist.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Role of L-Alanine in Glucose and Acid Metabolism: A Technical Guide

Introduction

L-Alanine is a non-essential α-amino acid central to numerous biological processes, including protein synthesis and energy production.[1][2][3] Its metabolic significance extends far beyond its role as a protein constituent, positioning it as a critical link between carbohydrate and amino acid metabolism. Alanine plays a key role in the metabolic interplay between peripheral tissues, such as skeletal muscle, and the liver, particularly through the glucose-alanine cycle.[2][4] This cycle is vital for transporting nitrogen in a non-toxic form and for providing carbon skeletons for hepatic gluconeogenesis, the process of generating new glucose.[5][6] Consequently, L-alanine is integral to maintaining energy homeostasis and managing acid-base balance, especially during periods of fasting or intense physical exertion.[7]

The Role of L-Alanine in Glucose Metabolism: The Glucose-Alanine Cycle

The primary mechanism through which L-alanine influences glucose metabolism is the glucose-alanine cycle, also known as the Cahill cycle.[4] This inter-organ pathway facilitates the transport of amino groups and carbon skeletons from muscle to the liver.[4][8]

Mechanism in Skeletal Muscle

During catabolic states like prolonged fasting or exercise, muscle proteins are degraded to provide amino acids for energy.[7][9] The nitrogen from these amino acids, particularly branched-chain amino acids, is transferred to α-ketoglutarate to form glutamate via transamination reactions.[4][9] The enzyme alanine transaminase (ALT) then catalyzes the transfer of this amino group from glutamate to pyruvate, a product of glycolysis.[4][6] This reaction yields L-alanine and regenerates α-ketoglutarate, allowing the cycle of nitrogen capture to continue.[9] The newly synthesized L-alanine is then released from the muscle into the bloodstream.[5]

Transport and Hepatic Metabolism

Alanine travels through the circulatory system to the liver.[8] In the hepatocytes, the process is reversed. ALT transfers the amino group from alanine to α-ketoglutarate, reforming pyruvate and glutamate.[5][9] The metabolic fates of these products are distinct:

-

Pyruvate: The carbon skeleton of alanine, now in the form of pyruvate, serves as a primary substrate for gluconeogenesis.[5][6] The liver uses this pyruvate to synthesize new glucose, which is then released into the blood to be used by glucose-dependent tissues like the brain, red blood cells, and the muscle itself.[5][9]

-

Glutamate: The amino group, now on glutamate, is released as ammonium in the mitochondria by glutamate dehydrogenase.[9] This toxic ammonium is then safely detoxified by entering the urea cycle, leading to the formation of urea for excretion by the kidneys.[4][9]

Physiological Significance

The glucose-alanine cycle serves several critical functions:

-

It provides a non-toxic method for transporting nitrogen from peripheral tissues to the liver for disposal.[5]

-

It facilitates the recycling of carbon skeletons between muscle and liver, effectively transferring the metabolic burden of gluconeogenesis from the muscle to the liver.[4][5]

-

It supplies a key substrate (pyruvate) for hepatic glucose production, which is essential for maintaining blood glucose homeostasis during fasting and exercise.[6]

The Role of L-Alanine in Acid Metabolism

L-alanine metabolism is intrinsically linked with the body's management of acid-base balance, primarily through its relationship with pyruvate and lactate.

During intense anaerobic exercise, the rate of glycolysis in muscle tissue dramatically increases to meet high energy demands. This leads to the rapid production of pyruvate.[10] When pyruvate generation outpaces the oxidative capacity of the mitochondria, the excess is converted to lactate by lactate dehydrogenase (LDH).[10] This reaction is crucial as it regenerates NAD+, which is required for glycolysis to continue. However, the accumulation of lactate and associated protons can lead to metabolic acidosis, a condition characterized by a drop in tissue and blood pH.[10]

The synthesis of L-alanine provides an alternative metabolic fate for pyruvate.[11] By converting pyruvate to alanine, the muscle can reduce the amount of substrate available for lactate production.[11] This shunting of pyruvate toward alanine synthesis helps to attenuate the rate of lactate accumulation and mitigate the development of acidosis. Furthermore, the subsequent utilization of alanine for gluconeogenesis in the liver is a process that consumes protons, thereby contributing further to the correction of acidosis.

References

- 1. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 2. Alanine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Cahill cycle - Wikipedia [en.wikipedia.org]

- 5. tuscany-diet.net [tuscany-diet.net]

- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PathBank [pathbank.org]

- 10. Lactic acid - Wikipedia [en.wikipedia.org]

- 11. Intracellular Pyruvate-Lactate-Alanine Cycling Detected Using Real-Time NMR Spectroscopy of Live Cells and Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Contributor: A Technical Guide to the Natural Abundance of Deuterium and its Impact on L-Alanine-d3-1 Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the fundamental role of the natural abundance of deuterium and other stable isotopes in the precise analysis of isotopically labeled compounds, with a specific focus on L-Alanine-d3-1. Understanding and correcting for the contribution of naturally occurring isotopes is paramount for accurate quantification and interpretation of data in metabolic research, pharmacokinetic studies, and drug development.

The Pervasiveness of Natural Isotopes

In the realm of stable isotope analysis, it is a common misconception that unlabeled compounds consist solely of the most abundant light isotopes. In reality, heavier stable isotopes are naturally present at low but significant levels. For any given molecule, a population of isotopologues exists, each differing in its isotopic composition.

The natural abundances of the key stable isotopes relevant to the analysis of organic molecules like L-Alanine are summarized in the table below.

| Element | Isotope | Relative Abundance (%) |

| Hydrogen | ¹H | 99.9885 |

| ²H (Deuterium) | 0.0115 | |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Nitrogen | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 | |

| Source: NIST (National Institute of Standards and Technology) |

The presence of these naturally occurring heavy isotopes contributes to the mass spectrum of any compound, giving rise to M+1, M+2, and subsequent isotopic peaks. While the natural abundance of deuterium is low, its contribution, along with that of ¹³C, becomes significant in high-resolution mass spectrometry and must be accounted for to ensure data accuracy.

Quantitative Impact on the Mass Spectrum of L-Alanine

The molecular formula for L-Alanine is C₃H₇NO₂. The presence of natural isotopes results in a characteristic isotopic distribution in its mass spectrum. When L-Alanine is intentionally labeled with three deuterium atoms to produce this compound (C₃H₄D₃NO₂), its isotopic distribution is also influenced by the natural abundance of other heavy isotopes.

The following tables summarize the theoretical isotopic distribution for both unlabeled L-Alanine and this compound, assuming 100% isotopic enrichment for the latter for illustrative purposes. In practice, the isotopic purity of commercially available this compound is typically around 98-99%.

Table 2.1: Theoretical Isotopic Distribution of Natural L-Alanine (C₃H₇NO₂) (Monoisotopic Mass: 89.0477 u)

| Mass | Relative Abundance (%) | Contributing Isotopes (Primary) |

| M (89.0477) | 100.00 | ¹²C₃¹H₇¹⁴N¹⁶O₂ |

| M+1 (90.0510) | 3.48 | ¹³C¹²C₂¹H₇¹⁴N¹⁶O₂, ¹²C₃¹H₆²H¹⁴N¹⁶O₂, ¹²C₃¹H₇¹⁵N¹⁶O₂, ¹²C₃¹H₇¹⁴N¹⁷O¹⁶O |

| M+2 (91.0544) | 0.25 | ¹³C₂¹²C¹H₇¹⁴N¹⁶O₂, ¹²C₃¹H₇¹⁴N¹⁸O¹⁶O, etc. |

Table 2.2: Theoretical Isotopic Distribution of this compound (C₃H₄D₃NO₂) (Monoisotopic Mass: 92.0665 u) (Assuming 100% Deuterium Enrichment)

| Mass | Relative Abundance (%) | Contributing Isotopes (Primary) |

| M (92.0665) | 100.00 | ¹²C₃¹H₄²H₃¹⁴N¹⁶O₂ |

| M+1 (93.0698) | 3.42 | ¹³C¹²C₂¹H₄²H₃¹⁴N¹⁶O₂, ¹²C₃¹H₄²H₃¹⁵N¹⁶O₂, ¹²C₃¹H₄²H₃¹⁴N¹⁷O¹⁶O |

| M+2 (94.0732) | 0.24 | ¹³C₂¹²C¹H₄²H₃¹⁴N¹⁶O₂, ¹²C₃¹H₄²H₃¹⁴N¹⁸O¹⁶O, etc. |

As these tables illustrate, the natural abundance of isotopes other than deuterium still contributes to the M+1 and M+2 peaks of the deuterated standard. This underscores the necessity of using a high-resolution mass spectrometer to differentiate between isotopologues and the importance of appropriate data correction algorithms.

L-Alanine Metabolism and its Significance

L-Alanine plays a central role in cellular metabolism, particularly in the transport of nitrogen from peripheral tissues to the liver. The primary metabolic pathway for L-Alanine is its reversible conversion to pyruvate, catalyzed by the enzyme alanine transaminase (ALT), also known as glutamate-pyruvate transaminase (GPT).[1] This reaction is a key link between amino acid and carbohydrate metabolism.[2]

References

An In-Depth Technical Guide to the Physical and Chemical Stability of L-Alanine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of L-Alanine-d3, a deuterated form of the non-essential amino acid L-alanine. Understanding the stability profile of isotopically labeled compounds like L-Alanine-d3 is critical for its application in various research and development fields, including metabolic studies, proteomics, and as an internal standard in analytical methods. This document outlines the intrinsic stability of the molecule and its behavior under stressed conditions, providing a basis for developing stable formulations and ensuring accurate experimental outcomes.

Physicochemical Properties

L-Alanine-d3, also known as (S)-2-Amino-3,3,3-trideuteriopropanoic acid, is chemically analogous to L-alanine, with the three hydrogen atoms on the methyl group replaced by deuterium. This isotopic substitution results in a slightly higher molecular weight but does not significantly alter the fundamental physicochemical properties.

Table 1: Physicochemical Properties of L-Alanine-d3

| Property | Value |

| Molecular Formula | C₃H₄D₃NO₂ |

| Molecular Weight | ~92.11 g/mol |

| Appearance | White to off-white crystalline powder |

| pKa₁ (Carboxyl) | ~2.34 |

| pKa₂ (Amino) | ~9.87 |

| Isoelectric Point (pI) | ~6.11 |

| Solubility | Soluble in water. |

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential to identify the potential degradation pathways and products of a drug substance, thereby establishing its intrinsic stability.[1] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[1][2] The goal is to achieve a target degradation of 5-20% to provide meaningful data without completely destroying the molecule.[3]

While specific forced degradation data for L-Alanine-d3 is not extensively published, the stability profile is expected to be very similar to that of L-alanine due to their chemical equivalence. The primary degradation pathways for amino acids include hydrolysis, oxidation, and thermal decomposition.[4]

Table 2: Summary of Forced Degradation Conditions and Expected Stability of L-Alanine-d3

| Stress Condition | Typical Protocol | Expected Outcome for L-Alanine-d3 |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (50-70°C).[1] | L-Alanine is generally stable to acid hydrolysis under moderate conditions. Significant degradation is not expected. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (50-70°C).[1] | Similar to acid hydrolysis, L-alanine exhibits good stability in basic conditions. |

| Oxidative Stress | 3% H₂O₂ at room temperature.[2] | L-Alanine is incompatible with strong oxidizing agents.[5] Degradation may occur, potentially leading to the formation of pyruvic acid and ammonia through oxidative deamination.[6] |

| Thermal Stress | Dry heat at temperatures above accelerated testing conditions (e.g., 70-80°C).[7] | L-alanine is thermally stable up to high temperatures, with decomposition reported to begin around 310°C.[8] |

| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[1] | L-alanine shows good photostability, with some studies indicating photoinduced changes in optical absorption upon exposure to high-intensity laser light.[9] |

Experimental Protocols for Stability Testing

The following are detailed, generalized methodologies for conducting forced degradation studies on L-Alanine-d3, based on ICH guidelines and common industry practices.

General Sample Preparation

A stock solution of L-Alanine-d3 at a concentration of 1 mg/mL is recommended for forced degradation studies.[7] For each stress condition, a separate sample of the stock solution is prepared. A control sample, protected from stress, should be analyzed concurrently.

Acid and Base Hydrolysis

-

Acid Hydrolysis: To 1 mL of the L-Alanine-d3 stock solution, add 1 mL of 1 M HCl.

-

Base Hydrolysis: To 1 mL of the L-Alanine-d3 stock solution, add 1 mL of 1 M NaOH.

-

Store the solutions at room temperature for 24 hours. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

-

After the specified time, neutralize the samples before analysis. The acidic solution can be neutralized with 1 M NaOH, and the basic solution with 1 M HCl.

-

Analyze the samples using a suitable stability-indicating analytical method.

Oxidative Degradation

-

To 1 mL of the L-Alanine-d3 stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature for 24 hours, protected from light.

-

Analyze the sample using a stability-indicating method.

Thermal Degradation

-

Place a solid sample of L-Alanine-d3 in a thermostatically controlled oven at 80°C for 48 hours.

-

For solution stability, place a sealed vial of the L-Alanine-d3 stock solution in an oven at 80°C for 48 hours.

-

After exposure, allow the samples to cool to room temperature before analysis.

Photostability

-

Expose a solid sample and a solution of L-Alanine-d3 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice for a stability-indicating assay for amino acids. The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. The goal is to separate the intact L-Alanine-d3 from any potential degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies as outlined in the experimental protocols.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Alanine - Wikipedia [en.wikipedia.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

L-Alanine-d3: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for L-Alanine-d3, a deuterated stable isotope of the non-essential amino acid L-Alanine. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting. L-Alanine-d3 is a valuable tool in various research applications, including its use as an internal standard for the quantification of L-alanine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), as well as in biomolecular Nuclear Magnetic Resonance (NMR), metabolism, and metabolomics studies.[1][2][3]

Chemical and Physical Properties

L-Alanine-d3 is a white, crystalline, odorless solid.[4] While many of its properties are similar to the unlabeled L-Alanine, the isotopic labeling results in a slightly higher molecular weight.

| Property | Value | Source |

| Chemical Formula | CD₃CH(NH₂)COOH | |

| Molecular Weight | 92.11 g/mol | |

| CAS Number | 63546-27-0 | |

| Physical Form | Solid | |

| Appearance | White crystalline powder | [4] |

| Melting Point | 314.5 °C (decomposes) | |

| Solubility | Soluble in water. Slightly soluble in alcohol. | [4] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [2] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, L-Alanine-d3 is not classified as a hazardous substance or mixture.[5] It is not known to be carcinogenic, mutagenic, or a reproductive toxin.[5] However, as with any chemical, prudent laboratory practices should always be observed.[4]

Potential Hazards

While not classified as hazardous, L-Alanine-d3 may cause mild irritation upon contact with skin or eyes, and may be harmful if inhaled or ingested.[6][7] A significant, though less common, hazard is the potential for a dust explosion if a fine powder is dispersed in the air in sufficient concentrations in the presence of an ignition source.[8]

First Aid Measures

Standard first aid procedures are recommended in case of exposure:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[4] |

| Skin Contact | Wash the affected area with soap and plenty of water.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[4] |

Fire Fighting Measures

L-Alanine-d3 is a non-flammable, non-combustible solid.[4] In the event of a fire, use a tri-class dry chemical fire extinguisher.[4] When heated to decomposition, it may emit toxic fumes, including nitrogen oxides.[4][6]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and safety of L-Alanine-d3.

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Avoid the formation of dust and aerosols.[6] Use in a well-ventilated area.[9] Avoid contact with skin, eyes, and clothing.[4][9] Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry place, away from light and moisture. Keep the container tightly closed.[5] The recommended storage temperature is typically room temperature.

Disposal Considerations

Dispose of L-Alanine-d3 as a non-hazardous waste in accordance with all applicable national, state, and local regulations.[8] Spills should be wiped up, placed in a sealed container, and disposed of properly. The spill site should be washed after material pickup is complete.[4]

Experimental Protocols

L-Alanine-d3 is primarily used as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies using NMR. Below are detailed methodologies for these key applications.

Use of L-Alanine-d3 as an Internal Standard in LC-MS/MS Analysis of Amino Acids in Plasma

This protocol outlines the steps for quantifying L-alanine in plasma samples using L-Alanine-d3 as an internal standard.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of L-Alanine-d3 in a suitable solvent (e.g., water or a dilute acid solution) at a known concentration.

-

Prepare calibration standards of unlabeled L-alanine at a range of concentrations.

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample, calibrator, or quality control sample, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[10]

-

Vortex the mixture for 30 seconds and then refrigerate at 4°C for 30 minutes.[10]

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[10]

-

Transfer 50 µL of the supernatant to a clean tube.[10]

-

Add a known amount of the L-Alanine-d3 internal standard solution to the supernatant.

-

Add 450 µL of the initial mobile phase (e.g., 100% mobile phase A) to the mixture and vortex for 30 seconds.[10]

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 4 µL) of the final solution into the LC-MS/MS system.[10]

-

Separate the amino acids using a suitable chromatography column and gradient.

-

Detect and quantify L-alanine and L-Alanine-d3 using selected reaction monitoring (SRM) in the mass spectrometer.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of L-alanine to the peak area of L-Alanine-d3 for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of L-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. youtube.com [youtube.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. manuals.plus [manuals.plus]

Methodological & Application

Application Notes & Protocols: Quantification of L-Alanine in Biological Matrices using L-Alanine-d3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of metabolomics, clinical diagnostics, and pharmaceutical research, the accurate quantification of amino acids such as L-Alanine is crucial. L-Alanine is a non-essential amino acid involved in the glucose-alanine cycle and its levels can be indicative of various metabolic states and diseases. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high accuracy and precision. This is achieved by using a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass.

L-Alanine-d3, a deuterated form of L-Alanine, serves as an ideal internal standard for the quantification of endogenous L-Alanine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chemical and physical properties to the unlabeled L-Alanine ensure that it behaves identically during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variations in sample recovery.[1] This document provides detailed application notes and protocols for the use of L-Alanine-d3 as an internal standard in mass spectrometry.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., L-Alanine-d3) to a sample containing the analyte of interest (L-Alanine). The analyte and the internal standard are co-extracted, co-chromatographed, and co-detected by the mass spectrometer. Since the labeled and unlabeled forms have nearly identical physicochemical properties, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the concentration of the analyte, leading to highly accurate and precise measurements.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of L-Alanine using a deuterated internal standard. The data presented is based on a comprehensive analysis of amino acids in human plasma.[2]

Table 1: Linearity of L-Alanine Quantification [2]

| Analyte | Calibration Range (µmol/L) | Regression Model | Weighting | r² |

| L-Alanine | 5 - 500 | Quadratic | 1/x | >0.990 |

Table 2: Accuracy and Precision for L-Alanine Quantification [2]

| Nominal Concentration (µmol/L) | Average Measured Concentration (µmol/L) | Accuracy (%) | Precision (%RSD) |

| 159 | 191 | 120.1 | 15.0 |

| 524 | 655 | 125.0 | 20.0 |

| 890 | 979 | 110.0 | 19.4 |

Note: Concentrations are outside the validated calibration range and are for informational purposes. The high physiological concentration of alanine often necessitates sample dilution to fall within the linear range.[3]

Experimental Protocols

Materials and Reagents

-

L-Alanine standard

-

L-Alanine-d3 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum, cell culture media)

-

Microcentrifuge tubes

-

Pipettes and tips

-

LC-MS/MS system

Standard and Internal Standard Stock Solution Preparation

-

L-Alanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Alanine and dissolve it in 10 mL of ultrapure water.

-

L-Alanine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Alanine-d3 and dissolve it in 1 mL of ultrapure water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Alanine stock solution with ultrapure water to create calibration standards.

-

Internal Standard Working Solution: Dilute the L-Alanine-d3 stock solution with the initial mobile phase to a final concentration of, for example, 10 µg/mL.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.

-

Pipette 50 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 5 µL of the L-Alanine-d3 internal standard working solution to each tube and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Optimization may be required for different instruments.

Liquid Chromatography (LC) Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water with 10 mM Ammonium Formate

-

Mobile Phase B: 0.1% Formic acid in 95:5 Acetonitrile:Water

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.0 min: 85% B

-

2.0 min: 85% B

-

4.0 min: 20% B

-

4.1 min: 85% B

-

6.0 min: 85% B

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

L-Alanine: Precursor ion (Q1) > Product ion (Q3)

-

L-Alanine-d3: Precursor ion (Q1) > Product ion (Q3)

-

Note: Specific m/z values for precursor and product ions should be optimized for the instrument being used.

-

-

Collision Energy: Optimized for each transition.

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both L-Alanine and L-Alanine-d3.

-

Response Ratio Calculation: Calculate the peak area ratio of L-Alanine to L-Alanine-d3 for each sample.

-

Calibration Curve Generation: Plot the peak area ratio against the concentration of the L-Alanine calibration standards. A linear regression with 1/x weighting is typically used.

-

Concentration Determination: Determine the concentration of L-Alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of L-Alanine-d3 as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of L-Alanine in various biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The inherent advantages of isotope dilution, including the correction for matrix effects and procedural losses, make this approach superior for obtaining reliable quantitative data in complex biological samples.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

Application Notes and Protocols for GC-MS Analysis of Amino Acids Using L-Alanine-d3-1 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of amino acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with L-Alanine-d3-1 as an internal standard. The methodologies outlined are based on established derivatization and analysis techniques.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, amino acids are polar and non-volatile, necessitating a derivatization step to convert them into volatile derivatives suitable for GC analysis.[1][2][3][4] This protocol focuses on the use of silylation, a common and effective derivatization method, to prepare amino acids for GC-MS analysis.[3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. This internal standard closely mimics the chemical behavior of the target analyte (L-Alanine) during sample preparation, derivatization, and analysis, thereby correcting for variations in sample recovery and instrument response.

Experimental Protocols

Materials and Reagents

-

L-Amino acid standards

-

This compound (Internal Standard)

-

Hydrochloric acid (HCl), 0.1 N

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

-

Acetonitrile, GC grade

-

Pyridine

-

Sodium sulfate, anhydrous

-

Nitrogen gas, high purity

-

Biological sample (e.g., plasma, serum, urine)

Sample Preparation

Proper sample preparation is critical to remove interferences and ensure accurate quantification.

-

Protein Precipitation: For plasma or serum samples, protein precipitation is required. To 100 µL of sample, add 400 µL of ice-cold methanol.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the amino acids.

-

Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the supernatant.

-

Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 50-60°C.

Derivatization: Silylation

This protocol utilizes MTBSTFA for the derivatization of amino acids to their more stable N,O-bis(tert-butyldimethylsilyl) (TBDMS) derivatives.[5][6]

-

To the dried sample residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA w/ 1% t-BDMCS.

-

For optimal derivatization of certain amino acids, 30 µL of pyridine can be added to the MTBSTFA reagent.[6]

-

Securely cap the reaction vial and heat at 70-100°C for 1-2 hours.[4][6]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).

-

Capillary column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is commonly used.[3]

GC Conditions (Example)

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 250°C

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes

-

MS Conditions (Example)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis is performed by monitoring specific ions for L-Alanine and the internal standard this compound. The tables below summarize the key quantitative data for the TBDMS derivatives.

Table 1: GC Retention Time for Derivatized L-Alanine

| Compound | Derivative | Approximate Retention Time (min) |

| L-Alanine | N,O-bis(tert-butyldimethylsilyl) | 10.5 - 11.5 |

Note: Retention times can vary depending on the specific GC column, temperature program, and instrument.

Table 2: Mass-to-Charge Ratios (m/z) for SIM Analysis of Derivatized L-Alanine and this compound

| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| L-Alanine | N,O-bis(tert-butyldimethylsilyl) | 158 | 260, 317 |

| This compound | N,O-bis(tert-butyldimethylsilyl) | 161 | 263, 320 |

Rationale for Ion Selection: The base peak for the TBDMS derivative of L-Alanine is often m/z 158, which corresponds to the loss of a tert-butyl group from the silylated carboxyl group. The quantifier ion for this compound is shifted by +3 Da to m/z 161 due to the presence of the three deuterium atoms. Qualifier ions are monitored for confirmation of compound identity.

Mandatory Visualizations

Experimental Workflow

References

- 1. d-nb.info [d-nb.info]

- 2. L-Phenylalanine, N-[N-(trifluoroacetyl)-L-alanyl]-, methyl ester | C15H17F3N2O4 | CID 13751946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 5. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for LC-MS Method Development with L-Alanine-d3 for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique used in metabolic studies to elucidate the dynamics of metabolic pathways. By introducing a labeled compound, such as L-Alanine-d3, into a biological system, researchers can track the journey of the labeled atoms through various biochemical reactions. This provides invaluable insights into nutrient utilization, pathway activity, and metabolic flux under different physiological or pathological conditions. L-Alanine, a non-essential amino acid, plays a central role in metabolism, linking glycolysis and the citric acid (TCA) cycle through the glucose-alanine cycle.[1][2] Its labeled counterpart, L-Alanine-d3, serves as an excellent tracer for investigating these interconnected pathways.

This document provides a detailed LC-MS/MS method for the quantification of L-Alanine-d3 and its unlabeled form in biological samples, typically plasma or cell culture extracts. The protocols outlined here are designed to be a comprehensive guide, from sample preparation to data analysis, enabling researchers to implement this technique in their metabolic studies.

Data Presentation: Quantitative Analysis

The following tables represent typical quantitative data that can be obtained from a stable isotope tracing experiment using L-Alanine-d3. This data allows for the calculation of isotopic enrichment and the relative contribution of alanine to various metabolic pathways.

Table 1: LC-MS/MS Parameters for L-Alanine and L-Alanine-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| L-Alanine | 90.1 | 44.1 | 50 | 17 |

| L-Alanine-d3 (Internal Standard) | 93.1 | 46.1 | 50 | 17 |

Note: These MRM (Multiple Reaction Monitoring) transitions are based on typical fragmentation patterns of alanine and should be optimized for the specific instrument used.

Table 2: Calibration Curve for L-Alanine Quantification

| Concentration (µM) | Peak Area Ratio (L-Alanine / L-Alanine-d3) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 25 | 0.280 |

| 50 | 0.575 |

| 100 | 1.150 |

| 250 | 2.875 |

| 500 | 5.800 |

Table 3: Isotopic Enrichment in Key Metabolites Following L-Alanine-d3 Tracing in Cell Culture

| Metabolite | M+1 Enrichment (%) | M+2 Enrichment (%) | M+3 Enrichment (%) |

| Pyruvate | 25.3 | 5.2 | 1.1 |

| Lactate | 24.8 | 5.1 | 1.0 |

| Citrate | 8.5 | 1.8 | - |

| Glutamate | 12.1 | 2.5 | - |

Note: M+n denotes the mass isotopologue with 'n' heavy isotopes. The enrichment data is hypothetical but representative of expected results.

Experimental Protocols

Sample Preparation (Human Plasma)

This protocol is designed for the extraction of amino acids from human plasma samples.

Materials:

-

Human plasma samples

-

L-Alanine-d3 internal standard solution (100 µM in water)

-

30% Sulfosalicylic acid (SSA) solution

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

1.5 mL microcentrifuge tubes

-

Centrifuge capable of 12,000 rpm and 4°C

Procedure:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the 100 µM L-Alanine-d3 internal standard solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at 4°C for 30 minutes to allow for complete protein precipitation.

-

Carefully transfer 50 µL of the supernatant to a new tube.

-

Add 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the supernatant.

-

Vortex for 30 seconds.

-

Transfer the final solution to an LC autosampler vial for analysis.

LC-MS/MS Analysis

This section outlines the chromatographic and mass spectrometric conditions for the analysis of L-Alanine and L-Alanine-d3.

Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A column suitable for polar compound analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column like the Acclaim™ Trinity.[3]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic phase and gradually increasing the aqueous phase to retain and elute the polar amino acids. A representative gradient is shown below:

| Time (min) | Flow Rate (mL/min) | %A | %B |

| 0.0 | 0.4 | 5 | 95 |

| 2.0 | 0.4 | 5 | 95 |

| 5.0 | 0.4 | 50 | 50 |

| 5.1 | 0.4 | 95 | 5 |

| 7.0 | 0.4 | 95 | 5 |

| 7.1 | 0.4 | 5 | 95 |

| 10.0 | 0.4 | 5 | 95 |

Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).[5]

-

Ion Source Parameters:

-

Spray Voltage: 3500 V

-

Vaporizer Temperature: 370°C

-

Sheath Gas: 45 arbitrary units

-

Auxiliary Gas: 15 arbitrary units

-

Capillary Temperature: 270°C

-

-

MRM Transitions: Refer to Table 1. These should be optimized by infusing the individual standards.

Visualizations

L-Alanine Metabolic Pathway

The following diagram illustrates the central metabolic pathways involving L-Alanine, highlighting its conversion to pyruvate and its entry into the TCA cycle and gluconeogenesis.

Caption: L-Alanine metabolism and its link to central carbon metabolism.

Experimental Workflow for Stable Isotope Tracing

This diagram outlines the logical steps involved in a typical metabolic tracing experiment using L-Alanine-d3, from cell culture to data analysis.

Caption: Workflow for metabolic studies using L-Alanine-d3 tracing.

References

Application Note: Quantification of L-alanine in Plasma using L-Alanine-d3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-alanine is a non-essential amino acid central to glucose metabolism and the glucose-alanine cycle.[1] Its quantification in plasma is crucial for studying various physiological and pathological states, including metabolic disorders and liver disease. This application note provides a detailed protocol for the sensitive and selective quantification of L-alanine in human plasma using a stable isotope-labeled internal standard, L-alanine-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of L-alanine-d3 as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]

Principle